tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate is a complex organic compound with a unique structure It is characterized by the presence of a tert-butyl group, an amino group, and an octahydro-isoindole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Isoindole Ring: The isoindole ring can be synthesized through a cyclization reaction involving a suitable precursor.
Introduction of the Amino Group: The amino group is introduced via an amination reaction, often using reagents such as ammonia or amines.
Addition of the Tert-Butyl Group: The tert-butyl group is added through an alkylation reaction, typically using tert-butyl chloride and a base.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various halides, acids, and bases can be used to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological processes and as a potential lead compound in drug discovery.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tert-Butyl (3as,4s,7ar)-4-hydroxy-octahydro-1H-isoindole-2-carboxylate: This compound has a hydroxyl group instead of an amino group.
Tert-Butyl (3as,4s,7ar)-4-(aminomethyl)-octahydro-1H-isoindole-2-carboxylate: This compound has an aminomethyl group instead of an amino group.
Uniqueness
Tert-Butyl (3as,4s,7ar)-4-aminooctahydro-2h-isoindole-2-carboxylate is unique due to its specific combination of functional groups and its structural configuration
Properties
IUPAC Name |
tert-butyl (3aS,4S,7aR)-4-amino-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-9-5-4-6-11(14)10(9)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTNEZKFSOMQJI-AXFHLTTASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCC(C2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]([C@@H]2C1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.